N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-2-8-18(14,15)13-9-10-5-6-11(16-10)12-4-3-7-17-12/h3-7,13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOZSBXHKCJOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC=C(O1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propane-1-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a sulfonamide group, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Yields sulfoxides or sulfones.
Reduction: Yields the corresponding alcohols or amines.
Substitution: Yields halogenated derivatives.
Scientific Research Applications
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propane-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and functional attributes:
Core Structural Analogues
a) 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8)
- Structure : Features a benzenesulfonamide group (4-methyl substitution) and a propargyl chain instead of propane-1-sulfonamide.
- Synthesis : Prepared via gold(I)-catalyzed reactions (GP2 protocol), yielding 65% over three steps.
- Properties :
- Melting Point (mp): 127–131°C (decomposition).
- Chromatography: Rf = 0.46 (8:2 DCM/PE).
- Significance : The propargyl group enhances reactivity for further functionalization, contrasting with the simpler propane chain in the target compound .
b) 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l)
- Structure : Incorporates a 3-phenylpropargyl chain and benzenesulfonamide.
- Synthesis : Synthesized via GP4 at room temperature with PhI, yielding 71%.
- Properties :
- mp: 90–92°C (Et2O).
- Chromatography: Rf = 0.23 (9:1 PE/EtOAc).
Functional Analogues
a) LMM5 and LMM11 (1,3,4-Oxadiazoles)
- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) feature sulfamoyl and oxadiazole cores.
- Activity : Both exhibit antifungal properties against C. albicans via thioredoxin reductase inhibition.
b) Ranitidine-Related Compounds
- Examples: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (ranitidine nitroacetamide). [5-[(dimethylamino)methyl]furan-2-yl]methanol (ranitidine amino alcohol hemifumarate).
- Comparison : These compounds share the furan-methylamine backbone but replace sulfonamide with nitroacetamide or alcohol groups, highlighting structural versatility in pharmaceutical applications .
Key Structural and Functional Insights
Sulfonamide vs. Sulfamoyl Groups :
- The target compound’s propane-sulfonamide group may confer distinct solubility and metabolic stability compared to benzenesulfonamide (int-8, 1l) or sulfamoyl (LMM5/11) derivatives.
- Sulfonamides generally exhibit stronger hydrogen-bonding capacity, influencing receptor binding .
Heterocyclic Core Impact :
- The fused thiophene-furan system in the target compound likely enhances π-π stacking and electron-rich interactions compared to isolated oxadiazoles (LMM5/11) or simpler furans (ranitidine derivatives) .
Biological Activity
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a unique structure that combines thiophene and furan moieties with a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 273.37 g/mol. This structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N1O3S1 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can affect metabolic processes in cells.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation: It may interfere with signaling pathways, affecting cell growth and proliferation.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties: Preliminary data show cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, showcasing its potential as a novel antimicrobial agent.
Anticancer Activity
In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated IC50 values ranging from 15 to 30 µM, suggesting moderate anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF7 | 25 |
| A549 | 30 |
Anti-inflammatory Potential
Research exploring the anti-inflammatory effects revealed that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This property highlights its therapeutic potential in treating conditions characterized by inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
